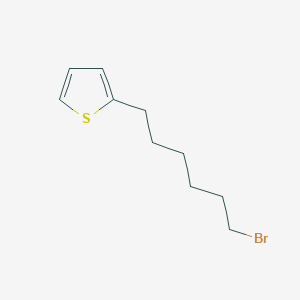

2-(6-Bromohexyl)thiophene

Description

Structure

3D Structure

Properties

CAS No. |

116816-87-6 |

|---|---|

Molecular Formula |

C10H15BrS |

Molecular Weight |

247.20 g/mol |

IUPAC Name |

2-(6-bromohexyl)thiophene |

InChI |

InChI=1S/C10H15BrS/c11-8-4-2-1-3-6-10-7-5-9-12-10/h5,7,9H,1-4,6,8H2 |

InChI Key |

FUAKBAOIYCACMG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)CCCCCCBr |

Origin of Product |

United States |

Synthetic Methodologies for 2 6 Bromohexyl Thiophene and Its Halogenated Analogs

Direct Functionalization of Thiophene (B33073) Rings

Direct C-H functionalization of thiophenes represents an atom-economical and efficient approach to introduce substituents onto the thiophene core. This strategy avoids the need for pre-halogenated or organometallic thiophene derivatives, thus shortening the synthetic sequence.

Regioselective Introduction of Bromohexyl Chains

The direct introduction of an alkyl chain onto the thiophene ring can be challenging due to the multiple reactive sites on the heterocycle. However, palladium-catalyzed direct C-H activation has emerged as a powerful tool for the regioselective functionalization of thiophenes. While direct alkylation with a bromohexyl group is a specific application, the principles of direct arylation can be extended to understand how such a transformation could be approached. For instance, palladium/norbornene cooperative catalysis has been shown to enable the direct vicinal difunctionalization of thiophenes, demonstrating the potential for high regioselectivity in C-H functionalization reactions. The choice of catalyst, ligand, and reaction conditions is critical in directing the substitution to the desired position on the thiophene ring.

Subsequent Halogenation Strategies for 2,5-Dibromo-3-(6-bromohexyl)thiophene (B1510972)

Once the bromohexyl chain is in place, subsequent halogenation of the thiophene ring is often required for further functionalization, such as in polymerization reactions. A common strategy for the bromination of alkylated thiophenes is the use of N-bromosuccinimide (NBS). For the synthesis of 2,5-dibromo-3-(6-bromohexyl)thiophene, the precursor 3-(6-bromohexyl)thiophene (B3186595) can be treated with NBS in a suitable solvent system, such as a mixture of tetrahydrofuran (B95107) (THF) and glacial acetic acid. The reaction is typically carried out under an inert atmosphere and protected from light to prevent radical side reactions. The stoichiometry of NBS is crucial; approximately 2.1 equivalents are used to achieve dibromination at the 2 and 5 positions of the thiophene ring. The reaction proceeds at room temperature over several hours.

Precursor-Based Synthetic Routes

Precursor-based methods involve the synthesis of an organometallic derivative of thiophene, which then reacts with an alkyl halide. These methods offer excellent control over regioselectivity.

Synthesis from Thiophene Lithiation and Alkylation

A widely employed method for the synthesis of 2-substituted thiophenes involves the regioselective lithiation of the thiophene ring at the 2-position, followed by quenching with an electrophile. Thiophene can be deprotonated at the C2 position using a strong base like n-butyllithium (n-BuLi) at low temperatures (e.g., -78°C) in an inert solvent such as THF. The resulting 2-lithiothiophene is a potent nucleophile that can then react with an alkylating agent.

In the synthesis of 2-(6-bromohexyl)thiophene, 1,6-dibromohexane is used as the electrophile. An excess of 1,6-dibromohexane is typically used to minimize the formation of the disubstituted product where two thiophene units are linked by a hexyl chain. After the addition of 1,6-dibromohexane, the reaction mixture is allowed to warm to room temperature and stirred for an extended period to ensure complete reaction. The workup involves quenching with water, followed by extraction and purification, often by vacuum distillation and column chromatography, to isolate the desired product. A similar approach has been successfully used to synthesize 3-(6-bromohexyl)thiophene with a reported yield of 70% after purification.

An alternative to lithiation is the formation of a Grignard reagent. 2-Bromothiophene can be reacted with magnesium turnings in a dry ether solvent to form 2-thienylmagnesium bromide. This Grignard reagent can then be reacted with 1,6-dibromohexane to yield 2-(6-bromohexyl)thiophene.

Alternative Pathways for Constructing the Thiophene-Hexyl-Bromide Scaffold

Cross-coupling reactions provide another versatile set of tools for constructing the thiophene-hexyl-bromide scaffold. For instance, Kumada and Suzuki cross-coupling reactions are efficient methods for forming carbon-carbon bonds. While often used for aryl-aryl couplings, they can also be adapted for alkyl-aryl couplings. In this context, a halogenated thiophene (e.g., 2-bromothiophene) could be coupled with a hexyl Grignard reagent bearing a terminal protected alcohol. Subsequent deprotection and conversion of the alcohol to a bromide would yield the target molecule.

Another approach is the Grignard Metathesis (GRIM) polymerization method, which, while used for creating polymers, demonstrates the underlying chemistry of forming 2-bromo-5-magnesiobromo-3-alkylthiophene intermediates that could potentially be intercepted and functionalized.

Optimization of Reaction Parameters and Process Efficiency

The efficiency of synthesizing 2-(6-bromohexyl)thiophene and its derivatives is critical for both laboratory-scale research and potential industrial applications. Optimization of reaction parameters such as temperature, reaction time, solvent, and catalyst loading can significantly impact the yield and purity of the product.

For lithiation reactions, the temperature must be carefully controlled to avoid side reactions and ensure regioselectivity. The rate of addition of n-BuLi and the alkylating agent can also affect the outcome. In the case of subsequent halogenations, kinetic studies on the bromination of 3-hexylthiophene (B156222) with NBS have shown that the reaction is first order. Understanding the reaction kinetics allows for the prediction of reaction times under different temperature conditions, which is crucial for process optimization.

The use of flow chemistry offers significant advantages over traditional batch processes for reactions like the bromination of alkylthiophenes. A low-pressure flow reactor has been shown to produce 2,5-dibromo-3-hexylthiophene in quantitative yield and 100% purity, with space-time yields far exceeding those of batch chemistry. This improvement is partly due to the enhanced heat and mass transfer in a flow system, which allows for better control over exothermic reactions.

Below is a table summarizing the key reaction parameters for a precursor-based synthesis of a bromohexylthiophene derivative.

| Parameter | Value/Condition | Purpose |

| Starting Material | 3-(6-bromohexyl)thiophene | Precursor for halogenation |

| Reagent | N-bromosuccinimide (NBS) | Brominating agent |

| Stoichiometry | 2.1 equivalents | To achieve dibromination at C2 and C5 |

| Solvent | THF / Acetic Acid | Provides a suitable reaction medium |

| Temperature | Room Temperature | Sufficient for the reaction to proceed |

| Atmosphere | Inert (Argon) | Prevents side reactions with air/moisture |

| Protection | Light exclusion | Prevents radical-initiated side reactions |

| Reaction Time | 3 hours | Allows for completion of the reaction |

| Workup | Quenching with NaHCO₃ | Neutralizes acid and stops the reaction |

Sustainable Chemistry Considerations in the Synthesis of 2-(6-Bromohexyl)thiophene

The growing emphasis on environmental stewardship within the chemical industry has propelled the adoption of green chemistry principles in the synthesis of specialty chemicals, including 2-(6-Bromohexyl)thiophene and its analogs. Sustainable chemistry aims to minimize the environmental impact of chemical processes by focusing on aspects such as waste reduction, energy efficiency, and the use of less hazardous materials. jocpr.comnih.gov The application of these principles to the synthesis of halogenated hexylthiophenes involves a critical evaluation of traditional synthetic routes and the exploration of more eco-friendly alternatives.

Key areas of focus for enhancing the sustainability of 2-(6-Bromohexyl)thiophene synthesis include improving atom economy, selecting greener solvents, optimizing energy consumption, and utilizing efficient catalytic systems.

Atom Economy

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. ucla.eduskpharmteco.com Reactions with high atom economy are inherently more sustainable as they generate less waste. jocpr.comprimescholars.com

Traditional multi-step syntheses of substituted thiophenes often involve reactions with poor atom economy. For instance, the Wittig reaction, while effective for forming carbon-carbon double bonds, generates a stoichiometric amount of triphenylphosphine oxide as a byproduct, significantly lowering its atom economy. Similarly, Grignard reactions require the use of magnesium, and the subsequent work-up generates metallic waste streams.

A more atom-economical approach that has gained traction is the direct C-H arylation or alkylation of the thiophene ring. unito.it This strategy avoids the need for pre-functionalization (e.g., creating an organometallic reagent), thereby reducing the number of synthetic steps and the associated waste. unito.it By directly coupling a thiophene with a suitable haloalkane using a catalytic system, the number of atoms wasted in byproducts is minimized, aligning with the core tenets of green chemistry. unito.itnih.gov

Table 1: Comparison of Atom Economy in Different Synthetic Strategies

| Reaction Type | General Equation | Key Byproducts | Atom Economy Assessment |

|---|---|---|---|

| Grignard Reaction | Th-MgBr + Br-(CH₂)₆-X → Th-(CH₂)₆-X + MgBr₂ | Magnesium salts | Moderate; generates stoichiometric inorganic waste. |

| Wittig Reaction | Th-CHO + Ph₃P=CH-(CH₂)₄-Br → Th-CH=CH-(CH₂)₄-Br + Ph₃PO | Triphenylphosphine oxide | Poor; generates a high molecular weight byproduct. |

Note: Th represents the thiophene ring. The table provides a qualitative assessment.

Solvent Selection

Solvents account for a significant portion of the mass and energy consumption in many chemical processes and are a major source of waste. whiterose.ac.uk Traditional syntheses of thiophene derivatives often employ volatile and hazardous organic solvents such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene, and chlorinated solvents. rsc.orgacs.org These solvents pose risks related to flammability, toxicity, and environmental persistence. whiterose.ac.ukacs.org

Green chemistry encourages the replacement of these problematic solvents with more benign alternatives. unibo.itmdpi.com Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. mdpi.com Research has demonstrated the feasibility of performing palladium-catalyzed C-H arylations of thiophene derivatives in water, which can enhance reaction rates and simplify product isolation. unito.it Other greener solvent choices include bio-derived solvents like 2-methyltetrahydrofuran (2-MeTHF), which is a preferable substitute for THF, and supercritical fluids like CO₂. whiterose.ac.uk In some cases, reactions can be designed to run under solvent-free conditions, representing the most sustainable option.

Table 2: Green Solvent Selection Guide for Thiophene Synthesis

| Solvent Class | Examples | Advantages | Disadvantages | Sustainability Rating |

|---|---|---|---|---|

| Conventional | Toluene, Hexane, Diethyl Ether | Well-established reactivity | Flammable, volatile, potential toxicity acs.org | Poor to Moderate |

| Dipolar Aprotic | DMF, DMAc, NMP | High dissolving power | High boiling points, reprotoxic, difficult to remove | Poor |

| Chlorinated | Dichloromethane (DCM), Chloroform (B151607) | Good for many reactions | Carcinogenic potential, environmental persistence | Poor |

| Greener Alternatives | Water, Ethanol, 2-MeTHF, Ethyl Acetate | Reduced toxicity, biodegradable, renewable sources whiterose.ac.ukmdpi.com | May require catalyst/reaction condition adjustment | Good to Excellent |

| Novel Solvents | Ionic Liquids, Deep Eutectic Solvents (DES) | Low vapor pressure, tunable properties researchgate.net | Potential toxicity, cost, recycling challenges | Moderate to Good |

Energy Efficiency

Catalysis

The choice of catalyst is crucial in developing a sustainable synthetic method. While palladium catalysts are highly effective for the cross-coupling reactions used to synthesize substituted thiophenes, the development of catalysts based on more abundant and less toxic metals is an active area of research. Furthermore, catalytic processes are inherently superior to the use of stoichiometric reagents from a sustainability standpoint. unito.it As mentioned, direct C-H activation catalysis is a prime example of a greener catalytic strategy that reduces waste from precursor synthesis. unito.it

Chemical Transformations and Derivatization Reactions of 2 6 Bromohexyl Thiophene

Nucleophilic Substitution Reactions of the ω-Bromohexyl Group

The terminal bromine atom on the hexyl side chain of 2-(6-bromohexyl)thiophene serves as an excellent leaving group for SN2 reactions. This allows for the introduction of a wide array of functional groups, a strategy often employed in the post-polymerization modification of poly[3-(6-bromohexyl)thiophene] (P3BHT). This approach enables the synthesis of functional polymers that would otherwise be inaccessible through direct polymerization of functionalized monomers, as many functional groups are incompatible with the conditions of organometallic polymerization. acs.orgrsc.org

The bromohexyl group can be readily converted to various amine functionalities through nucleophilic substitution. This transformation is typically carried out on the pre-formed poly[3-(6-bromohexyl)thiophene]. The reaction with primary or secondary amines introduces basic sites along the polymer side chains, which can alter the polymer's solubility, electronic properties, and sensitivity to pH. These amine-functionalized polymers are valuable for applications in chemical sensing and as components in multilayered electronic devices. For example, reacting P3BHT with primary and secondary amines can lead to polymers with varying degrees of functionalization, which can be quantified by spectroscopic methods like ¹H NMR.

Table 1: Representative Nucleophilic Substitution Reactions for Amine Derivative Formation

| Starting Material | Nucleophile | Product |

|---|---|---|

| Poly[3-(6-bromohexyl)thiophene] | Primary Amine (R-NH₂) | Poly[3-(6-(alkylamino)hexyl)thiophene] |

| Poly[3-(6-bromohexyl)thiophene] | Secondary Amine (R₂NH) | Poly[3-(6-(dialkylamino)hexyl)thiophene] |

Note: The resulting azide (B81097) can be subsequently reduced to a primary amine.

The versatility of the bromohexyl group extends to the introduction of a wide range of other functional moieties through nucleophilic substitution, enabling the fine-tuning of material properties.

Thioacetate (B1230152) : Reaction with a thioacetate salt, such as potassium thioacetate, converts the alkyl bromide into a thioacetate ester. This moiety can be subsequently hydrolyzed under basic conditions to yield a free thiol, providing a route to sulfur-functionalized side chains.

Phosphonium (B103445) Salts : The alkyl bromide can react with phosphines, most commonly triphenylphosphine, in a quaternization reaction to form a terminal phosphonium salt. chemicalbook.com This transformation introduces ionic groups onto the side chains, which can significantly modify the polymer's solubility, making it more soluble in polar solvents, and has applications in fields like phase-transfer catalysis and as precursors for Wittig reagents. The synthesis is typically a direct reaction between the alkyl bromide and triphenylphosphine, often heated in a suitable solvent. chemicalbook.com

Cyclodextrin (B1172386) : Cyclodextrins can be grafted onto the polymer backbone to create materials capable of forming host-guest complexes. A common strategy involves using a cyclodextrin derivative with a nucleophilic handle, such as an amino or hydroxyl group, which can displace the bromide on the hexyl chain. These materials are explored for applications in sensing, drug delivery, and the removal of organic pollutants from water.

Anthraquinone : Anthraquinone and its derivatives can be attached to the polymer side chains, imparting specific electronic and photophysical properties. For instance, the sodium salt of an anthracenyl alcohol can be used to displace the bromide, yielding a copolymer with anthracenyl methoxy (B1213986) side groups. researchgate.net Such modifications are used to influence the charge transport and light-emitting characteristics of the resulting polymers.

Adenine (B156593) and Thymine : The nucleobases of DNA, such as adenine and thymine, can be incorporated as side groups. The synthesis of an adenine-functionalized monomer has been demonstrated by reacting 2,5-dibromo-3-(6-bromohexyl)thiophene (B1510972) with adenine in the presence of potassium carbonate. rsc.org The nucleophilic N9 atom of adenine displaces the bromide on the hexyl chain. rsc.org A similar reaction is expected with thymine, where the N1 position would act as the nucleophile. These bio-functionalized polymers are of great interest for applications in biosensors and bioelectronics, where specific interactions with biological molecules are desired.

Table 2: Examples of Diverse Functional Moieties Introduced via Nucleophilic Substitution

| Starting Material | Nucleophile/Reagent | Functional Moiety Introduced |

|---|---|---|

| 2,5-Dibromo-3-(6-bromohexyl)thiophene | Adenine, K₂CO₃ | Adenine |

| Poly[3-(6-bromohexyl)thiophene] | Sodium 9-anthracenyl methoxy | Anthracenyl Methoxy |

| 2-(6-Bromohexyl)thiophene | Triphenylphosphine (PPh₃) | Triphenylphosphonium Bromide |

Metal-Catalyzed Cross-Coupling Reactions (Thiophene Ring Reactivity)

While the bromohexyl group provides a handle for side-chain modification, the thiophene (B33073) ring itself is the core of the conjugated backbone in polymeric applications. To be reactive in cross-coupling reactions, the thiophene ring of 2-(6-bromohexyl)thiophene must first be activated, typically through halogenation (e.g., bromination or iodination) at the C2 and C5 positions. rsc.org This creates a monomer like 2,5-dibromo-3-(6-bromohexyl)thiophene, which can then undergo polymerization or further functionalization through various palladium- or nickel-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between aryl halides and organoboron compounds. In the context of thiophene-based materials, 2,5-dihalo-3-alkylthiophene monomers are coupled with aryl diboronic acids or esters to produce alternating copolymers. Alternatively, these monomers can be converted into boronic esters and coupled with dihaloarenes. The reaction is valued for its tolerance of a wide range of functional groups, relatively mild reaction conditions, and the commercial availability of many boronic acid reagents. This method has been successfully used to synthesize a variety of thiophene-containing oligomers and polymers with tailored electronic and optical properties.

Kumada catalyst-transfer polymerization (KCTP) is a chain-growth polymerization method that provides excellent control over the molecular weight, dispersity, and regioregularity of poly(3-alkylthiophene)s (P3ATs). The polymerization of a monomer like 2-bromo-5-chloromagnesio-3-(6-bromohexyl)thiophene, initiated by a Ni(II) catalyst, proceeds in a living manner. The nickel catalyst "walks" along the growing polymer chain, inserting new monomer units at each step. This method is particularly important for producing highly regioregular, head-to-tail coupled P3ATs, which is crucial for achieving high charge carrier mobility in electronic devices. The synthesis of the precursor polymer, poly[3-(6-bromohexyl)thiophene], is often achieved via a related nickel-catalyzed Grignard Metathesis (GRIM) polymerization.

Table 3: Comparison of Major Cross-Coupling Polymerization Methods

| Method | Monomer 1 | Monomer 2 / Reagent | Catalyst | Key Features |

|---|---|---|---|---|

| Suzuki-Miyaura | Dihalo-Thiophene | Aryl-diboronic acid | Pd-based | High functional group tolerance |

| Kumada (KCTP) | Halo-Thiophene | Grignard formation (Mg) | Ni-based | Chain-growth, high regioregularity, controlled MW |

| Stille | Dihalo-Thiophene | Organo-distannane | Pd-based | Tolerant of many functional groups, toxic tin reagents |

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organotin compound. For polymer synthesis, this typically involves reacting a dihalo-thiophene monomer with a distannylated aromatic or heteroaromatic comonomer. The Stille reaction is highly versatile and tolerant of a wide variety of functional groups, and the organotin reagents are stable to air and moisture. However, a significant drawback is the toxicity of the organotin compounds and the difficulty in completely removing tin-containing byproducts from the final polymer. Despite this, Stille coupling remains a valuable tool for synthesizing complex, well-defined thiophene-based polymer architectures that are not easily accessible by other methods. acs.org

Electrophilic Aromatic Substitution on Thiophene Derivatives

The thiophene ring is an electron-rich aromatic system, making it significantly more reactive than benzene (B151609) towards electrophilic aromatic substitution (EAS). The substitution pattern is governed by the stability of the cationic intermediate (the sigma complex), with substitution preferentially occurring at the C2 (α) and C5 (α') positions. stackexchange.com For 2-substituted thiophenes like 2-(6-bromohexyl)thiophene, the 2-position is already occupied. The alkyl group at this position is weakly activating and directs incoming electrophiles primarily to the C5 position, which is the most electronically favored site for attack.

Bromination:

Halogenation of thiophenes occurs readily. The bromination of 2-(6-bromohexyl)thiophene is expected to proceed with high regioselectivity, yielding the 5-bromo derivative. A common and effective reagent for this transformation is N-bromosuccinimide (NBS), often used in solvents like a tetrahydrofuran (B95107) (THF) and acetic acid mixture. researchgate.netrsc.org This method is advantageous as it provides a controlled source of electrophilic bromine, minimizing side reactions. nih.govresearchgate.net The reaction mechanism involves the attack of the electron-rich C5 position of the thiophene ring on the electrophilic bromine atom from NBS, followed by the loss of a proton to restore aromaticity.

Friedel-Crafts Acylation:

Friedel-Crafts acylation introduces an acyl group onto the thiophene ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or stannic chloride (SnCl₄). google.comnih.gov This reaction on 2-(6-bromohexyl)thiophene would also be directed to the C5 position. stackexchange.com The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the thiophene ring. organic-chemistry.orgyoutube.com The resulting ketone is a deactivated product, which prevents further acylation of the same ring. This transformation is a key step in the synthesis of various thiophene-containing ketones.

| Reaction | Reagents & Conditions | Product | Description |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS), THF/Acetic Acid, Room Temp | 2-(6-Bromohexyl)-5-bromothiophene | Regioselective bromination at the vacant C5 position of the thiophene ring. rsc.org |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃, Dichloromethane (CH₂Cl₂), 0 °C to RT | 1-(5-(6-Bromohexyl)thiophen-2-yl)ethan-1-one | Introduction of an acetyl group at the C5 position, forming a ketone derivative. stackexchange.com |

Radical and Organometallic Transformations

The presence of a bromine atom on the terminal carbon of the hexyl side chain makes 2-(6-bromohexyl)thiophene a valuable substrate for a variety of organometallic transformations. These reactions are fundamental for carbon-carbon bond formation and the synthesis of more complex molecules and polymers. myskinrecipes.com

Grignard Reagent Formation and Subsequent Reactions:

The alkyl bromide functionality can be converted into an organometallic species, most commonly a Grignard reagent. By reacting 2-(6-bromohexyl)thiophene with magnesium metal in an ether solvent like THF, the corresponding Grignard reagent, (6-(thiophen-2-yl)hexyl)magnesium bromide, is formed. orgsyn.org This nucleophilic reagent is a versatile intermediate that can react with a wide range of electrophiles. For example, its reaction with carbon dioxide, followed by an acidic workup, yields a carboxylic acid. It can also add to aldehydes and ketones to form secondary and tertiary alcohols, respectively. masterorganicchemistry.com

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis. To utilize 2-(6-bromohexyl)thiophene in these reactions as the halide partner, it is often necessary to first introduce a halogen onto the thiophene ring, typically at the C5 position via electrophilic bromination as described previously. The resulting 2-(6-bromohexyl)-5-bromothiophene has two distinct C-Br bonds: one on the sp³-hybridized carbon of the hexyl chain and one on the sp²-hybridized carbon of the thiophene ring. The C(sp²)-Br bond is generally more reactive in palladium-catalyzed couplings.

Suzuki Coupling: This reaction involves the coupling of an organohalide with an organoboron compound (like a boronic acid or ester) and is catalyzed by a palladium complex in the presence of a base. wikipedia.orgharvard.edu The selective coupling at the C5 position of 2-(6-bromohexyl)-5-bromothiophene with an arylboronic acid can be used to synthesize 2-(6-bromohexyl)-5-arylthiophenes. mdpi.comresearchgate.net This reaction is widely used due to the stability and low toxicity of the boronic acid reagents. nih.gov

Stille Coupling: The Stille reaction couples an organohalide with an organotin (stannane) reagent, catalyzed by palladium. organic-chemistry.orgwikipedia.org It is known for its tolerance of a wide variety of functional groups. libretexts.orgthermofisher.com The 5-bromo position of the thiophene derivative can be coupled with various organostannanes to form new C-C bonds. harvard.edu

Kumada Coupling: This reaction couples an organohalide with a Grignard reagent, typically using a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org For instance, 2-(6-bromohexyl)-5-bromothiophene can be reacted with an aryl or alkyl Grignard reagent to achieve selective coupling at the C5 position. google.comacgpubs.org

| Starting Material | Transformation | Reagents & Conditions | Product |

|---|---|---|---|

| 2-(6-Bromohexyl)thiophene | Grignard Formation | Mg, THF | (6-(Thiophen-2-yl)hexyl)magnesium bromide |

| 2-(6-Bromohexyl)-5-bromothiophene | Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O | 2-(6-Bromohexyl)-5-arylthiophene |

| 2-(6-Bromohexyl)-5-bromothiophene | Stille Coupling | Organostannane (R-SnBu₃), Pd(PPh₃)₄, Toluene | 2-(6-Bromohexyl)-5-R-thiophene |

| 2-(6-Bromohexyl)-5-bromothiophene | Kumada Coupling | Grignard reagent (R-MgBr), Ni(dppp)Cl₂, THF | 2-(6-Bromohexyl)-5-R-thiophene |

Application Domains of 2 6 Bromohexyl Thiophene As a Monomer and Chemical Intermediate

Precursor for Conjugated Polythiophenes

The primary application of 2-(6-bromohexyl)thiophene is as a monomer in the synthesis of polythiophenes, a class of conjugated polymers known for their semiconducting properties. The bromohexyl side chain plays a crucial role in enhancing the solubility and processability of the resulting polymers, which is a significant challenge for unsubstituted polythiophene.

The performance of polythiophenes in electronic devices is highly dependent on their regioregularity, which refers to the consistency of the head-to-tail linkages between monomer units. cmu.edu Regioregular polymers, with a high percentage of head-to-tail couplings, tend to have a more planar backbone, leading to enhanced charge carrier mobility. cmu.edu

Several synthetic methods have been employed to produce both regioregular and regiorandom poly[3-(6-bromohexyl)thiophene]. The Grignard Metathesis (GRIM) polymerization is a widely used method for achieving high regioregularity. cmu.eduresearchgate.net This technique involves the treatment of a 2,5-dihalo-3-alkylthiophene monomer with a Grignard reagent to form a magnesium-halogen exchange intermediate, which is then polymerized using a nickel catalyst. cmu.edu Regiospecific organometallic coupling reactions have also been successfully utilized to obtain soluble, regioregular poly[3-(6-bromohexyl)thiophene]. researchgate.net

In contrast, regiorandom polymers, which contain a mix of head-to-tail, head-to-head, and tail-to-tail linkages, can be synthesized through methods like oxidative polymerization. While their electronic properties are generally inferior to their regioregular counterparts, they can still be useful for certain applications where high charge mobility is not the primary requirement.

| Polymerization Method | Resulting Polymer | Key Features | Catalyst Example |

| Grignard Metathesis (GRIM) | Regioregular poly[3-(6-bromohexyl)thiophene] | High percentage of head-to-tail linkages, improved charge carrier mobility. cmu.eduresearchgate.net | Ni(dppp)Cl2 |

| Regiospecific Organometallic Coupling | Regioregular poly[3-(6-bromohexyl)thiophene] | Produces soluble and well-defined polymer structures. researchgate.net | Not specified |

| Oxidative Polymerization | Regiorandom poly[3-(6-bromohexyl)thiophene] | Simpler reaction conditions, but results in a mixture of linkages. | FeCl3 |

To fine-tune the properties of polythiophenes for specific applications, 2-(6-bromohexyl)thiophene can be copolymerized with other thiophene (B33073) monomers. This approach allows for the creation of materials with tailored electronic, optical, and physical characteristics. For instance, copolymerization with 3-hexylthiophene (B156222) has been explored to balance solubility, processability, and electronic performance. rsc.org

The reactivity ratios of the comonomers play a crucial role in determining the final copolymer structure, which can range from random to block or gradient copolymers. rsc.org For example, studies have shown that 3-(6-bromohexyl)thiophene (B3186595) has a reactivity nearly equivalent to that of 3-hexylthiophene, leading to the formation of random copolymers in batch copolymerization. rsc.org

Copolymerization can also be used to introduce specific functionalities. For instance, a thiophene monomer functionalized with a dye can be copolymerized with 3-hexylthiophene to create a material with specific optical properties. researchgate.net

Building Block for Functional Materials

Beyond its role as a simple monomer, 2-(6-bromohexyl)thiophene serves as a versatile building block for a wide range of functional materials. The bromohexyl side chain is the key to this versatility, as it provides a reactive site for introducing various functional groups.

The long alkyl chain of the bromohexyl group significantly enhances the solubility of polythiophenes in common organic solvents. rsc.org This increased solubility is crucial for the solution-based processing techniques used in the fabrication of organic electronic devices, such as spin coating and inkjet printing.

The presence of the bromohexyl side chain disrupts the strong interchain interactions that make unsubstituted polythiophene insoluble and infusible, thereby allowing the polymer to be dissolved and cast into thin films. This processability is a key advantage of poly[3-(6-bromohexyl)thiophene] and its derivatives.

The terminal bromine atom on the hexyl side chain of poly[3-(6-bromohexyl)thiophene] provides a convenient handle for post-polymerization functionalization. researchgate.netrsc.org This strategy allows for the introduction of a wide variety of functional groups onto the polymer backbone without affecting the polymerization process itself. rsc.orgacs.org

This method has been used to attach various moieties, including those that can alter the polymer's electronic properties, introduce sensing capabilities, or improve its biocompatibility. For example, the bromine can be substituted with azides, which can then undergo "click" chemistry reactions to attach other molecules. acs.org This approach has been used to attach fullerenes like C60 to the polythiophene backbone. acs.org Other functional groups that have been introduced via post-polymerization functionalization include carboxylic acids, amines, and thiols. researchgate.net

This ability to tailor the properties of the polymer after its synthesis makes poly[3-(6-bromohexyl)thiophene] a valuable platform for the development of new functional materials. researchgate.net

| Functional Group | Method of Introduction | Potential Application |

| Azide (B81097) | Nucleophilic substitution of the bromide. acs.org | "Click" chemistry for attaching other molecules. acs.org |

| Carboxylic Acid | Nucleophilic substitution. researchgate.net | Improving solubility in polar solvents, providing a site for further reactions. |

| Amine | Nucleophilic substitution. researchgate.net | Modifying electronic properties, use in sensors. |

| Thiol | Nucleophilic substitution. researchgate.net | Anchoring to metal surfaces, creating self-assembled monolayers. |

| Fullerene (C60) | Via an azide intermediate and "click" chemistry. acs.org | Organic photovoltaics. |

Role in Advanced Organic Electronic Material Synthesis (as a component precursor)

2-(6-Bromohexyl)thiophene and its derivatives are crucial precursors in the synthesis of a variety of advanced organic electronic materials beyond simple homopolymers. researchgate.net The ability to introduce a functionalizable side chain onto a polymerizable thiophene ring allows for the creation of complex molecular architectures with tailored properties for specific applications. researchgate.net

For example, it can be used to synthesize donor-acceptor copolymers for organic photovoltaic (OPV) applications. In these materials, the polythiophene backbone acts as the electron donor, and the functional groups attached to the side chains can act as electron acceptors or modify the morphology of the active layer. The bromohexyl group provides a convenient point of attachment for these acceptor moieties. acs.org

Furthermore, the versatility of 2-(6-bromohexyl)thiophene allows for its incorporation into more complex conjugated systems, such as block copolymers and self-assembling materials. rsc.org These advanced materials are being explored for a range of applications, including organic field-effect transistors (OFETs), sensors, and light-emitting diodes (LEDs). researchgate.netresearchgate.net The ability to precisely control the chemical structure and properties of these materials through the use of precursors like 2-(6-bromohexyl)thiophene is essential for advancing the field of organic electronics. researchgate.net

Integration in Organic Photovoltaic and Field-Effect Transistor Architectures (component role)

In the realm of organic electronics, 2-(6-bromohexyl)thiophene is a key monomer for synthesizing polymers used in organic photovoltaic (OPV) cells and organic field-effect transistors (OFETs). acs.org Thiophene-based polymers are widely recognized for their excellent semiconducting properties, making them suitable for use as active materials in these devices. nih.gov

The primary role of polymers derived from 2-(6-bromohexyl)thiophene in these architectures is to facilitate charge transport. The conjugated polythiophene backbone forms the pathway for charge carriers (holes or electrons) to move through the active layer of the device. The alkyl side chains, in this case, the bromohexyl group, are crucial for ensuring solubility of the polymer in organic solvents, which is essential for solution-based processing and fabrication of thin films. polymersource.ca

The performance of OFETs also benefits from the specific molecular architecture provided by thiophene-based polymers. The ability to engineer the side chains, for which 2-(6-bromohexyl)thiophene is a prime candidate, allows for the fine-tuning of the polymer's packing and film morphology. rsc.org These characteristics are paramount in achieving high charge carrier mobilities, a key performance metric for OFETs. The ordered packing of the polymer chains facilitates efficient intermolecular charge hopping, which is essential for the transistor's operation.

| Polymer System | Device Type | Role of 2-(6-Bromohexyl)thiophene derived unit | Key Finding |

| Gradient copolymer of 3-hexylthiophene and 3-(6-bromohexyl)thiophene | OPV | Additive to control morphology | Functionalization of the bromohexyl group with C60 can be used to modify the donor-acceptor interface in P3HT:PCBM blends. acs.org |

| Polythiophene derivatives | OFET | Active semiconductor layer | Side-chain engineering influences molecular packing and crystallinity, which is crucial for achieving high charge carrier mobility. rsc.org |

Development of Responsive Polymer Systems and Chemical Sensors (building block role)

The bromohexyl group in 2-(6-bromohexyl)thiophene makes it an exceptionally useful building block for creating responsive polymer systems and chemical sensors. The terminal bromine atom on the hexyl side chain serves as a reactive site for post-polymerization functionalization. researchgate.net This allows for the introduction of a wide variety of functional groups onto the polythiophene backbone, transforming the polymer into a material that can respond to specific chemical or physical stimuli.

This strategy involves the initial synthesis of a well-defined precursor polymer, poly[3-(6-bromohexyl)thiophene], via methods like Grignard Metathesis (GRIM) polymerization of the corresponding monomer, 2,5-dibromo-3-(6-bromohexyl)thiophene (B1510972). polymersource.caresearchgate.net This precursor polymer is soluble and can be easily characterized. Subsequently, the pendant bromohexyl groups can be modified through nucleophilic substitution reactions to attach specific receptor units. researchgate.net

This approach has been successfully employed to prepare a range of functionalized polythiophenes for chemo-recognition applications. By attaching different substituents to the side chain, polymers have been synthesized that exhibit chromic responses (solvatochromism and affinitychromism) to various analytes. researchgate.net The interaction of the analyte with the functional group on the side chain induces a change in the electronic structure of the conjugated polymer backbone, resulting in a detectable change in its UV-Vis absorption spectrum. This colorimetric response forms the basis of the sensing mechanism.

For instance, poly[3-(6-bromohexyl)thiophene] has been functionalized with 2-carboxyanthraquinone. The resulting polymer, with a high degree of functionalization (87% loading), demonstrated complex electrochemical behavior, indicating its potential for use in electrochemical sensors. researchgate.net The ability to introduce a diverse array of functional groups makes this a versatile platform for developing sensors tailored to detect specific ions, molecules, or even changes in the polymer's environment, such as solvent polarity. researchgate.netresearchgate.net

| Precursor Polymer | Functional Group Introduced | Application | Sensing Principle |

| Poly[3-(6-bromohexyl)thiophene] | Various substituents via nucleophilic substitution | Chemical Sensors | Chromic response (solvatochromism, affinitychromism) to different analytes. researchgate.net |

| Poly[3-(6-bromohexyl)thiophene] | 2-Carboxyanthraquinone | Electrochemical Sensors | Changes in redox behavior upon interaction with analytes. researchgate.net |

| Poly[3-(6-bromohexyl)thiophene] | Anthracenylmethoxy groups | Optoelectronic Devices | Modified spectroscopic (absorption and emission) properties. researchgate.net |

Advanced Characterization and Spectroscopic Analysis of 2 6 Bromohexyl Thiophene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For thiophene-based monomers and polymers, ¹H and ¹³C NMR are indispensable for confirming chemical structures and assessing the regioregularity of the resulting polymers.

¹H NMR spectroscopy of the precursor, 3-(6-bromohexyl)thiophene (B3186595), reveals characteristic signals for the thiophene (B33073) ring protons and the hexyl side chain. The aromatic protons typically appear as multiplets or doublets of doublets in the range of δ 6.8-7.2 ppm. rsc.org The methylene (B1212753) protons of the hexyl chain adjacent to the thiophene ring (Ar-CH₂) and those adjacent to the bromine atom (Br-CH₂) exhibit distinct triplet signals, typically around δ 2.5-2.6 ppm and δ 3.3-3.4 ppm, respectively. rsc.orgrsc.org The remaining methylene protons in the alkyl chain produce a series of multiplets in the δ 1.2-1.9 ppm region. rsc.orgrsc.org For the polymerized form, poly(3-(6-bromohexyl)thiophene), the ¹H NMR spectrum shows a characteristic broad signal for the thiophene proton around δ 6.9 ppm, while the alkyl chain protons retain their relative positions, albeit with some broadening due to the polymeric nature of the material. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton. For 3-(6-bromohexyl)thiophene, the carbon atoms of the thiophene ring resonate in the aromatic region (δ 120-144 ppm). rsc.org The carbons of the hexyl chain appear in the aliphatic region, with the carbon attached to the bromine (C-Br) resonating at approximately δ 34 ppm and the carbon attached to the thiophene ring (Ar-C) at around δ 30 ppm. rsc.org

2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed for unambiguous assignment of ¹H and ¹³C signals, especially for complex structures. rsc.org These techniques confirm the connectivity between protons and carbons, verifying, for instance, the N-9 attachment of purine (B94841) moieties in functionalized thiophene monomers. rsc.org

| Compound | Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|---|

| 3-(6-Bromohexyl)thiophene | ¹H NMR (CDCl₃) | 7.24 (dd) | Thiophene-H |

| 6.94-6.90 (m) | Thiophene-H | ||

| 3.41 (t) | Br-CH₂ | ||

| 2.64 (t) | Ar-CH₂ | ||

| 3-(6-Bromohexyl)thiophene | ¹³C NMR (CDCl₃) | 142.9, 128.2, 125.2, 119.9 | Thiophene-C |

| 33.9 | Br-CH₂ | ||

| 32.7 | Alkyl-CH₂ | ||

| 30.3, 30.1 | Alkyl-CH₂ | ||

| 28.4, 28.0 | Alkyl-CH₂ | ||

| 2,5-dibromo-3-(6-bromohexyl)thiophene (B1510972) | ¹H NMR (CDCl₃) | 6.77 (s) | Thiophene-H |

| 3.40 (t) | Br-CH₂ | ||

| 2.52 (t) | Ar-CH₂ |

Mass Spectrometry Techniques (e.g., AccuTOF DART, MALDI-TOF) for Molecular Elucidation and Polymer Analysis

Mass spectrometry (MS) is a powerful analytical tool for determining the molecular weight and confirming the elemental composition of monomers and polymers.

AccuTOF DART (Direct Analysis in Real Time) is a high-resolution mass spectrometry technique that allows for the rapid analysis of samples with minimal preparation. For thiophene monomers like 3-(6-bromohexyl)thiophene, AccuTOF DART provides highly accurate mass measurements, allowing for the confirmation of the calculated molecular formula. For example, the calculated mass for the protonated molecule [M+H]⁺ of 3-(6-bromohexyl)thiophene is 247.0156, with experimental findings closely matching this value at 247.0155. rsc.org

MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) mass spectrometry is particularly suited for the analysis of synthetic polymers. nih.gov It is a soft ionization technique that can determine the absolute molecular weights of polymers, providing detailed information on molecular weight distribution, repeating units, and end-group fidelity. sigmaaldrich.comyoutube.com For polythiophenes, MALDI-TOF analysis can resolve individual polymer chains (n-mers), allowing for the calculation of number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ). sigmaaldrich.com However, for poly(3-alkylthiophenes) with Mn below 10,000 g/mol , MALDI measurements can sometimes overestimate low-mass oligomers, leading to inaccurate Mn and polydispersity values. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of molecules and is used to identify functional groups and probe the structure of polymer backbones.

FT-IR spectroscopy is used to identify the characteristic chemical bonds within the thiophene derivatives. Key vibrational bands for poly(3-alkylthiophenes) include the C=C stretching modes of the thiophene ring (around 1460-1510 cm⁻¹), the C-S stretching of the ring (around 820-840 cm⁻¹), and the C-H stretching vibrations of the alkyl side chains (around 2850-2960 cm⁻¹). mdpi.com Analysis of these bands can provide insights into the regularity and conformation of the polymer chain.

Raman spectroscopy is highly sensitive to the π-conjugated backbone of polythiophenes. The most intense Raman bands are associated with the collective stretching of the C=C and C-C bonds along the polymer backbone. mdpi.com The main Raman active band for pristine poly(3-alkylthiophenes) is typically observed around 1445 cm⁻¹, corresponding to the symmetric C=C stretching mode. acs.orgnih.gov Another significant band appears around 1380 cm⁻¹, attributed to the C-C intra-ring stretching mode. The positions and shapes of these bands are sensitive to the conformation of the polymer chain and the degree of π-electron delocalization, making Raman a powerful tool for studying structural order and the effects of doping. mdpi.comacs.org

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight and Polydispersity

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique for determining the molecular weight distribution of polymers. infinitalab.com GPC separates polymer molecules based on their hydrodynamic volume in solution. youtube.com From the GPC elution profile, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ = Mw/Mn) can be determined. polymersource.ca

For poly[3-(6-bromohexyl)thiophene], GPC analysis performed in solvents like THF or chloroform (B151607) provides key information about the success of the polymerization reaction. A typical analysis might reveal an Mn of 15,700 g/mol and an Mw of 24,500 g/mol , resulting in a PDI of 1.56. polymersource.ca The PDI value gives an indication of the breadth of the molecular weight distribution, with values closer to 1.0 indicating a more uniform chain length. It is important to note that GPC measurements for polythiophenes often use polystyrene standards for calibration, which can introduce systematic errors due to differences in polymer structure (rod-like vs. coil-like), potentially leading to overestimated molecular weight values. nih.govnsf.gov

| Parameter | Value | Description |

|---|---|---|

| Mn (g/mol) | 15,700 | Number-Average Molecular Weight |

| Mw (g/mol) | 24,500 | Weight-Average Molecular Weight |

| PDI (Mw/Mn) | 1.56 | Polydispersity Index |

Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Properties of Derived Polymers

Electrochemical methods are crucial for characterizing the redox behavior of conjugated polymers and determining key electronic parameters such as ionization potential and electron affinity, which correspond to the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels.

Cyclic Voltammetry (CV) is the most widely used technique for this purpose. A CV experiment involves scanning the potential of a working electrode coated with the polymer film and measuring the resulting current. For polythiophene derivatives, the cyclic voltammogram typically shows a reversible or quasi-reversible oxidation wave (p-doping) and a corresponding reduction wave. nih.gov The onset potential of the first oxidation can be used to estimate the HOMO energy level of the polymer. For many poly(3-alkylthiophenes), the first anodic oxidation is reversible and is associated with a distinct color change (electrochromism). bohrium.com However, driving the polymer to higher positive potentials can lead to irreversible deactivation. bohrium.comscielo.br The polymerization of thiophene monomers can itself be monitored using CV, where the oxidation of the monomer is observed on the first scan, followed by the appearance of polymer redox peaks in subsequent scans. researchgate.netajrconline.org

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence) for Optoelectronic Properties

Electronic absorption (UV-Vis) and emission (photoluminescence) spectroscopy are used to investigate the optoelectronic properties of conjugated polymers, which are governed by the electronic transitions between the π-orbitals of the conjugated backbone.

UV-Vis Spectroscopy measures the absorption of light as a function of wavelength. For polymers derived from 2-(6-bromohexyl)thiophene, the absorption spectrum is dominated by a broad band in the visible region, which corresponds to the π-π* electronic transition of the conjugated backbone. rsc.org The position of the absorption maximum (λmax) is sensitive to the conjugation length and the conformation of the polymer chains. For poly[3-(6-bromohexyl)thiophene] in chloroform solution, the λmax is observed at approximately 435 nm. rsc.org The onset of this absorption band can be used to estimate the optical bandgap of the material.

Photoluminescence (PL) Spectroscopy probes the radiative decay of excited states (excitons) created upon photoexcitation. The PL spectrum provides information about the emission color and efficiency of the material. When excited with a suitable wavelength, poly[3-(6-bromohexyl)thiophene] in chloroform solution exhibits a maximum emission (λmax, em) at around 570 nm, corresponding to orange-red light. rsc.org The difference between the absorption and emission maxima is known as the Stokes shift. The photoluminescence properties of polythiophene derivatives are significantly influenced by factors such as side-chain substituents and intermolecular interactions. hgxx.orgnih.gov

| Property | Wavelength (nm) | Technique |

|---|---|---|

| Absorption Maximum (λmax, abs) | 435 | UV-Vis Spectroscopy |

| Emission Maximum (λmax, em) | 570 | Photoluminescence (PL) Spectroscopy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.